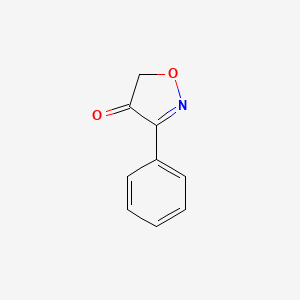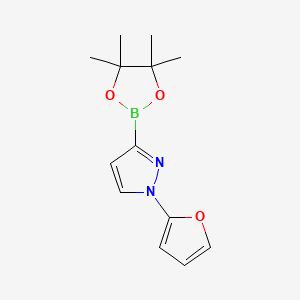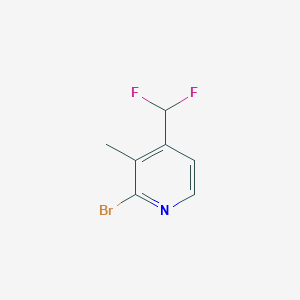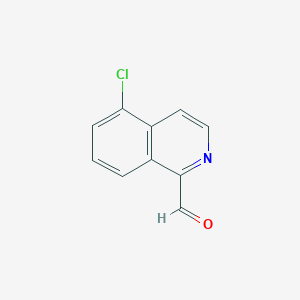
(R)-2-(aminomethyl)-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(aminomethyl)-3-methylbutan-1-ol is a chiral compound with a primary amine and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(aminomethyl)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the reductive amination of the corresponding aldehyde with an amine source in the presence of a reducing agent .
Industrial Production Methods
Industrial production of ®-2-(aminomethyl)-3-methylbutan-1-ol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(aminomethyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
®-2-(aminomethyl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and antidepressant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(aminomethyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to analgesic or antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(aminomethyl)-5-methylhexanoic acid: Similar structure but with a different carbon chain length.
®-5-aminomethyl-pyrrolidin-2-one: Contains a pyrrolidine ring instead of a butanol backbone.
Uniqueness
®-2-(aminomethyl)-3-methylbutan-1-ol is unique due to its specific chiral configuration and the presence of both amine and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 |
Clé InChI |
JUZQUSSFETVSOF-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)[C@H](CN)CO |
SMILES canonique |
CC(C)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
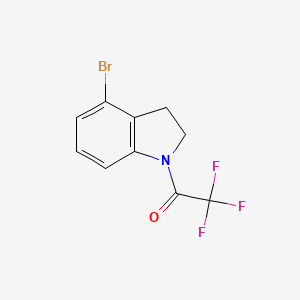
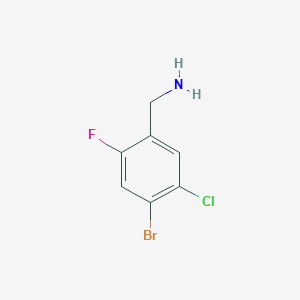
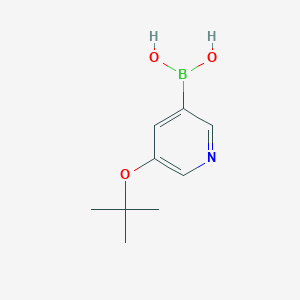
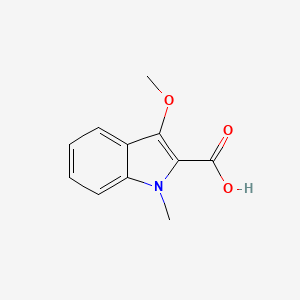
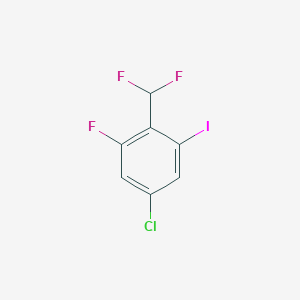
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
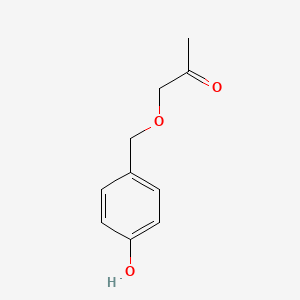
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
